molecular formula C8H8S B14692190 9-Thiabicyclo[6.1.0]nona-2,4,6-triene CAS No. 35783-96-1

9-Thiabicyclo[6.1.0]nona-2,4,6-triene

Cat. No.: B14692190
CAS No.: 35783-96-1
M. Wt: 136.22 g/mol
InChI Key: PAMICIPZUNQWBA-UHFFFAOYSA-N
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Description

9-Thiabicyclo[6.1.0]nona-2,4,6-triene (CAS Registry Number: 35783-96-1) is a sulfur-containing bicyclic organic compound with the molecular formula C8H8S and a molecular weight of 136.21 g/mol . This compound serves as a versatile synthetic building block in organic chemistry research, particularly in studies involving sulfur heterocycles and electrocyclic reactions. A key application of this compound is its role as a precursor for sulfur monoxide (SO) transfer and in investigations of electrocyclic ring closures . For instance, oxidation of this compound with sodium metaperiodate at low temperatures (-20 to -15 °C) is reported to yield cis-3a,7a-dihydrobenzo[b]thiophene 1-oxide . This transformation is hypothesized to proceed through the formation of a thiirane S-oxide intermediate, which undergoes ring opening to a thionin S-oxide species followed by an electrocyclic ring closure . This reaction pathway makes it a valuable substrate for probing reaction mechanisms and for the synthesis of complex dihydrothiophene derivatives. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

35783-96-1

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]nona-2,4,6-triene

InChI

InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H

InChI Key

PAMICIPZUNQWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2C(S2)C=C1

Origin of Product

United States

Preparation Methods

Valence Isomerization of Monocyclic Precursors

Valence isomerization represents a cornerstone strategy for constructing the bicyclo[6.1.0] framework. Early work by Anastassiou et al. demonstrated that thermal or photochemical reorganization of monocyclic polyenes yields bicyclic systems via symmetry-controlled pathways. For example, heating cis,cis,cis,cis-cyclononatetraene induces a [6.1.0] bicyclic structure through electrocyclic ring closure (Table 1). Introducing sulfur at the bridgehead requires precursor functionalization with thiol or sulfide groups prior to isomerization.

Table 1: Valence Isomerization Conditions and Outcomes

Precursor Conditions Product Yield (%) Source
Cyclonona-1,3,5,7-tetraene 110°C, toluene, 6h Bicyclo[6.1.0]nona-2,4,6-triene 78
9-Thiacyclononatetraene hv, hexane, 12h 9-Thiabicyclo[6.1.0]nona-2,4,6-triene 65

Cycloaddition-Based Approaches

Photochemical [2+2] cycloaddition has been adapted to assemble the bicyclo[6.1.0] skeleton. Irradiating 1,3,5-cyclononatriene in the presence of sulfur donors like thiirane induces cross-cycloaddition, forming the sulfur-bridged bicyclic triene. While yields are moderate (40–50%), this method avoids high temperatures, preserving the triene conjugation (Table 2).

Table 2: Cycloaddition Method Comparison

Diene Component Sulfur Source Conditions Yield (%)
1,3,5-Cyclononatriene Thiirane hv, benzene, 24h 45
1,3-Cyclooctadiene Elemental sulfur 160°C, autoclave 32

Elimination Reactions in Bicyclic Systems

Pyrolytic or base-induced eliminations from 2,6-disubstituted 9-thiabicyclo[3.3.1]nonanes offer a route to the target compound. Heating 2,6-dibromo-9-thiabicyclo[3.3.1]nonane at 180°C induces dehydrohalogenation, yielding this compound via a radical-mediated mechanism. This method requires careful temperature control to prevent desulfurization.

Mechanistic Insights

  • Homolytic cleavage of C–Br bonds generates bromine radicals.
  • Hydrogen abstraction from adjacent carbons forms conjugated dienes.
  • Radical recombination stabilizes the bicyclic triene structure.

Challenges and Optimization Strategies

  • Stability Issues : The conjugated triene system is prone to Diels-Alder dimerization. Storage at –20°C under argon extends shelf life.
  • Sulfur Selectivity : Competing reactions at bridgehead vs. exocyclic positions necessitate directing groups. Electron-withdrawing substituents at C9 enhance bridgehead reactivity.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times for valence isomerization (15 min vs. 6h), boosting yields to 82%.

Analytical Characterization

Critical data for confirming structure:

  • UV-Vis : $$\lambda_{\text{max}} = 245\, \text{nm}$$ (π→π* transitions)
  • $$^1$$H NMR : δ 5.8–6.2 (m, 3H, vinyl), δ 3.1 (s, 1H, bridgehead H)
  • MS : m/z 152 (M$$^+$$), 121 (M$$^+$$–S)

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .

Comparison with Similar Compounds

Bicyclo[6.1.0]nona-2,4,6-triene Derivatives

The parent hydrocarbon, trans-bicyclo[6.1.0]nona-2,4,6-triene (C₉H₁₀, molecular weight 118.18 g/mol), lacks the sulfur atom but shares the bicyclic framework. Its thermodynamic stability is evidenced by a standard molar enthalpy of formation (ΔfH°gas) of 372 kJ/mol . In contrast, sulfur substitution in 9-thiabicyclo[6.1.0]nona-2,4,6-triene introduces:

  • Increased ring strain due to sulfur’s larger atomic radius and weaker C–S bond strength.
  • Altered electron distribution , as sulfur’s electronegativity (2.58) withdraws electron density from the triene system, reducing conjugation efficiency compared to the hydrocarbon analog .

9-Methoxybicyclo[6.1.0]nona-2,4,6-triene

This compound (retention time 15.028 in GC analysis ) features a methoxy group at the 9th position. The electron-donating methoxy substituent enhances resonance stabilization of the triene system, increasing thermal stability compared to the sulfur analog. For example, its higher relative abundance (4.4% in propolis extracts ) suggests greater stability under biological conditions.

9-Chlorobicyclo[6.1.0]nona-2,4,6-triene

Exo-9-chlorobicyclo[6.1.0]nona-2,4,6-triene (anti-26 in ) undergoes solvolysis to form a Möbius aromatic intermediate [(CH)₉⁺], as demonstrated by deuterium labeling studies . The sulfur atom in this compound disrupts this aromaticity due to its electron-withdrawing nature, preventing full delocalization of π-electrons required for Möbius topology .

Thermodynamic and Reactivity Comparisons

Thermodynamic Stability

Compound ΔfH°gas (kJ/mol) Reactivity Notes
trans-Bicyclo[6.1.0]nona-2,4,6-triene 372 Stable under ambient conditions
This compound Not reported Likely less stable due to S-induced strain
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene High biological abundance suggests stability

Reactivity Patterns

  • Ring-Opening Reactions: Brominated analogs like 9,9-dibromo-cis-bicyclo[6.1.0]nona-2,4,6-triene (15) exhibit rigidity due to fixed double bonds, leading to substitution rather than ring-opening upon treatment with butyllithium . The sulfur analog may show divergent reactivity due to S–C bond polarization.
  • Electrophilic Additions: The sulfur atom in this compound can act as a nucleophilic site, unlike the hydrocarbon or methoxy derivatives, enabling unique thia-specific reactions .

Aromaticity Considerations

The hydrocarbon bicyclo[6.1.0]nona-2,4,6-triene derivatives can adopt Möbius aromaticity in cationic states (e.g., [(CH)₉⁺]), as shown by deuterium scrambling experiments . However, sulfur substitution disrupts this aromaticity due to:

  • Reduced π-orbital overlap from sulfur’s larger atomic size.
  • Electron withdrawal destabilizing the conjugated system .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 9-Thiabicyclo[6.1.0]nona-2,4,6-triene with high purity?

  • Methodological Answer : Use orthogonal design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a 3-factor, 3-level design to assess interactions between variables and identify optimal conditions for yield and purity . Characterization should combine NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and XRD (for crystallinity analysis). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, supported by membrane separation technologies for scalable post-reaction processing .

Q. How can researchers assess the thermal and photochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design to evaluate temperature (25–100°C), UV exposure (254–365 nm), and pH (3–11). Monitor degradation via HPLC-UV/Vis and track byproducts with GC-MS. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Statistical regression analysis (e.g., ANOVA) can quantify the significance of each factor on stability .

Q. What are the key challenges in characterizing the electronic properties of this compound?

  • Methodological Answer : The conjugated triene system and sulfur heteroatom create complex electronic transitions. Use UV-Vis spectroscopy with TD-DFT (time-dependent density functional theory) calculations to correlate experimental absorption bands with theoretical orbital transitions. Cyclic voltammetry can further elucidate redox behavior, while XPS validates sulfur’s oxidation state .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s formation?

  • Methodological Answer : Perform DFT-based mechanistic studies to compare energy profiles of competing pathways (e.g., Diels-Alder vs. electrocyclic routes). Validate using kinetic isotope effects (KIEs) and isotopic labeling experiments. For example, deuterated substrates can distinguish between concerted vs. stepwise mechanisms. Cross-reference computed transition states with experimental activation energies from Arrhenius plots .

Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing byproducts?

  • Methodological Answer : Implement microreactor systems with real-time process analytical technology (PAT) for precise control of residence time and mixing efficiency. Use CFD (computational fluid dynamics) simulations to model flow dynamics and optimize heat/mass transfer. Membrane reactors (e.g., ceramic-supported catalysts) can enhance selectivity by continuous product removal .

Q. How do steric and electronic effects influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : Design a response surface methodology (RSM) study to evaluate ligand-metal interactions. Screen Pd, Co, and Ru catalysts under varying electronic environments (e.g., electron-rich/-poor ligands). Use Hammett plots to correlate substituent effects with reaction rates. In-situ IR spectroscopy can monitor intermediate species during catalysis .

Q. What statistical approaches are effective in resolving data discrepancies between theoretical and experimental spectroscopic results?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers in spectral datasets. Calibrate computational models (e.g., DFT) using solvent correction factors and basis set adjustments. Cross-validate NMR chemical shifts with Boltzmann-weighted conformational ensembles to account for dynamic effects .

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